Piperidine, 1-(3,3-diphenylallyl)-
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Overview
Description
Piperidine, 1-(3,3-diphenylallyl)- is an organic compound with the molecular formula C20H23N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,3-diphenylallyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs
Mode of Action
Piperidine derivatives have been found to have antiaggregatory and antioxidant effects . They have been observed to inhibit the phosphatidylinositor-3-kinase/Akt signaling pathway, which is crucial for the survival of certain cancer cells .
Biochemical Pathways
The compound interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
The compound has shown potential anticancer activity. For instance, it has been observed to induce apoptosis and cytotoxicity in certain tumor cells . Moreover, it has been found to restore GSH and cytokine levels (IFN γ, IL-2, and IL-4) in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3,3-diphenylallyl)- typically involves the reaction of piperidine with 3,3-diphenylallyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of Piperidine, 1-(3,3-diphenylallyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3,3-diphenylallyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1-(3,3-diphenylallyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with similar piperidine structure but different functional groups.
Piperidine: The parent compound with a simpler structure and wide range of applications in organic synthesis and medicinal chemistry.
Dihydropyridine: A related nitrogen-containing heterocycle with significant therapeutic applications, particularly as calcium channel blockers
Uniqueness
Piperidine, 1-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its ability to interact with specific molecular targets in biological systems .
Properties
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCURCBRVYTAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157075 |
Source
|
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-57-7 |
Source
|
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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